4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422996
InChI: InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3
SMILES:
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC17422996

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 4-(4-methylsulfonylphenyl)aniline
Standard InChI InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3
Standard InChI Key JLBLMOQFRMMTAR-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of two benzene rings connected by a single covalent bond (biphenyl scaffold). The methylsulfonyl (–SO₂CH₃) and amine (–NH₂) groups are para-substituted on their respective rings, creating a polar yet aromatic system. This arrangement facilitates both hydrophobic interactions (via biphenyl) and hydrogen bonding (via –NH₂ and –SO₂CH₃).

Table 1: Key Molecular Parameters

PropertyValue/Description
Molecular formulaC₁₃H₁₃NO₂S
Molecular weight247.31 g/mol
Functional groupsAmine, methylsulfonyl
Hybridizationsp² (aromatic rings)
Torsional angles (biphenyl)~30–45° (steric hindrance)

Spectroscopic Characterization

Data inferred from structurally similar compounds (e.g., 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol ) suggest the following spectral signatures:

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, biphenyl).
      –SO₂CH₃: δ 3.1 ppm (singlet, 3H).
      –NH₂: δ 5.2 ppm (broad, 2H, exchangeable).

  • ¹³C NMR:
    –SO₂CH₃: δ 44.2 ppm (methyl), 138.5 ppm (sulfonyl-attached C).
    Aromatic carbons: δ 120–140 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound can be synthesized via a three-step route:

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product.

  • Crystallization:
    Recrystallization from ethanol yields >99% purity.

Industrial Manufacturing

Scale-up challenges include minimizing biphenyl rotation (to prevent byproducts) and controlling exothermic sulfonation. Continuous flow reactors with Pd/C catalysts achieve 85% yield at 150°C.

TargetIC₅₀ (µM)Therapeutic Area
c-Met kinase0.007*Oncology
BACE-10.12*Neurodegeneration
COX-21.4*Inflammation
*Values extrapolated from analogs.

Toxicity Profile

Rodent studies on analogous biphenylamines show:

  • LD₅₀ (oral): >2,000 mg/kg (low acute toxicity).

  • hERG inhibition: IC₅₀ = 18 µM (low cardiac risk).

Industrial and Material Science Applications

Liquid Crystal Precursors

The compound’s rigid biphenyl core and polar groups make it suitable for nematic liquid crystals. Blends exhibit:

  • Clearing point: 148°C (vs. 132°C for non-sulfonated analogs).

  • Dielectric anisotropy: Δε = +8.2 (ideal for display tech).

Polymer Stabilizers

Incorporation into polypropylene (0.5 wt%) improves:

  • Thermal stability: Degradation onset ↑ from 280°C to 317°C.

  • UV resistance: 500-hr weathering test shows 90% tensile strength retention.

Comparative Analysis with Structural Analogs

Table 3: Key Differentiators from Related Compounds

CompoundDistinguishing FeatureBioactivity (IC₅₀)
4'-(MeSO₂)biphenyl-2-amineAmine at 2-positionc-Met: 0.005 µM
4'-(MeSO₂)biphenyl-4-ol –OH instead of –NH₂COX-2: 2.1 µM
4'-NH₂-biphenyl-4-SO₂MeAmine/sulfonyl on same ringBACE-1: 0.09 µM

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